Cas no 87100-28-5 (Benzylboronic acid pinacol ester)
Benzylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Benzylboronic acid pinacol ester
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(phenylmethyl)-
- Benzylboronicacidpinacolest
- 2-benzyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 4,4,5,5-tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 4-BroMo-2-(trifluoroMethoxy)aniline
- benzylboronic acid pinacolate ester
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(phenylmethyl)-
- benzylboronic pinacol ester
- benzyl boronic acid pinacol ester
- YCNQPAVKQPLZRS-UHFFFAOYSA-N
- ZXBA000111
- OR9316
- benzylboronic acid pinacol ester 96%
- TRA0036915
- AB21925
- FCH2716512
- Benzylboronic acid pinaco
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane (ACI)
- (1-Phenylmethyl)boronic Acid Pinacol Ester
- MFCD05663841
- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen benzylboronate
- CS-W000993
- B3448
- AKOS005259533
- SCHEMBL142096
- DTXSID801007338
- HY-W000993
- 87100-28-5
- EN300-222892
- DS-14900
- 121074-61-1
- Z1741972128
- J-508110
- DB-003881
- SY013341
- Benzylboronic acid pinacol ester, 96%
-
- MDL: MFCD05663841
- Inchi: 1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
- InChI Key: YCNQPAVKQPLZRS-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 236.15800
- Monoisotopic Mass: 218.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: liquid
- Density: 0.980 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 65 °C/0.15 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.490
- Water Partition Coefficient: Insoluble in water.
- PSA: 49.69000
- LogP: 2.08130
- Solubility: Not determined
Benzylboronic acid pinacol ester Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Benzylboronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZD311-1g |
Benzylboronic acid pinacol ester |
87100-28-5 | 98% | 1g |
124CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZD311-5g |
Benzylboronic acid pinacol ester |
87100-28-5 | 98% | 5g |
383CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZD311-200mg |
Benzylboronic acid pinacol ester |
87100-28-5 | 98% | 200mg |
52CNY | 2021-05-10 | |
| Matrix Scientific | 114419-1g |
Benzylboronic acid pinacol ester, 97% |
87100-28-5 | 97% | 1g |
$88.00 | 2023-09-10 | |
| Matrix Scientific | 114419-10g |
Benzylboronic acid pinacol ester, 97% |
87100-28-5 | 97% | 10g |
$615.00 | 2023-09-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3448-5G |
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
87100-28-5 | >97.0%(GC) | 5g |
¥390.00 | 2024-04-15 | |
| TRC | B233083-500mg |
Benzylboronic acid pinacol ester |
87100-28-5 | 500mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B233083-1g |
Benzylboronic acid pinacol ester |
87100-28-5 | 1g |
$ 90.00 | 2022-06-07 | ||
| TRC | B233083-5g |
Benzylboronic acid pinacol ester |
87100-28-5 | 5g |
$ 178.00 | 2023-04-18 | ||
| TRC | B233083-25g |
Benzylboronic acid pinacol ester |
87100-28-5 | 25g |
$ 523.00 | 2023-04-18 |
Benzylboronic acid pinacol ester Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 3 h, rt
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Triethylamine ; 1 h, rt
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Water
Production Method 11
1.2 Solvents: Triethylamine ; 1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate , Water
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Triethylamine ; 1 h, rt
Production Method 18
1.2 Solvents: Methylcyclohexane ; 20 h, 100 °C
Production Method 19
Production Method 20
Production Method 21
Production Method 22
1.2 Reagents: Triethylamine ; 1 h
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Production Method 23
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
Production Method 24
Production Method 25
1.2 Reagents: Oxygen
Production Method 26
Production Method 27
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , 1,4-Dioxane , Water ; 4 h, 50 °C
Production Method 28
Production Method 29
1.2 Solvents: Water ; rt
Production Method 30
Benzylboronic acid pinacol ester Raw materials
- Phenylboronic acid
- 2,3-Dimethylbutane-2,3-diol
- 1H-Isoindole-1,3(2H)-dione, 2-[(phenylacetyl)oxy]-
- Borate(1-), [2,3-dimethyl-2,3-butanediolato(2-)-κO2,κO3](1,1-dimethylethyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, lithium (1:1), (T-4)-
- Bis[(pinacolato)boryl]methane
- Benzylboronic acid
- Phenyl trifluoromethanesulfonate
- Benzenemethanaminium,N,N,N-trimethyl-
- Benzyl alcohol
- Lithium, (chloromethyl)-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(phenylmethoxy)-
- Bis(pinacolato)diborane
- Pinacolborane
- (diazomethyl)trimethylsilane
- Benzaldehyde
- Phenylboronic Acid Pinacol Ester
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Benzylboronic acid pinacol ester Preparation Products
Benzylboronic acid pinacol ester Suppliers
Benzylboronic acid pinacol ester Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Benzylboronic acid pinacol ester
Comprehensive Guide to Benzylboronic Acid Pinacol Ester (CAS No. 87100-28-5): Properties, Applications, and Industry Insights
Benzylboronic acid pinacol ester (CAS No. 87100-28-5) is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceuticals, and material science. Its unique chemical structure, featuring a benzyl group and a pinacol-protected boronic acid, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. This compound’s stability and reactivity have positioned it as a cornerstone in modern organoboron chemistry.
The growing demand for boronic acid derivatives in drug discovery and agrochemical development has spurred interest in CAS 87100-28-5. Recent trends highlight its role in synthesizing biaryl compounds, a key focus in AI-driven drug design and green chemistry initiatives. Users often search for "how to handle benzylboronic acid pinacol ester" or "alternatives to Suzuki coupling reagents," reflecting its practical relevance. This guide addresses these queries while emphasizing safety and efficiency.
From a structural perspective, benzylboronic acid pinacol ester exhibits excellent shelf stability due to its pinacolato boron moiety, a feature often compared to other boronate esters like MIDA boronates. Its compatibility with diverse reaction conditions—such as palladium-catalyzed reactions—makes it a preferred choice for constructing complex molecules. Researchers exploring "boronic ester hydrolysis" or "protecting group strategies" will find this compound’s robustness noteworthy.
In the pharmaceutical sector, CAS 87100-28-5 is instrumental in developing tyrosine kinase inhibitors and biaryl-based APIs. Its applications extend to OLED materials and polymeric catalysts, aligning with the surge in searches for "advanced organic electronic materials." The compound’s low toxicity profile further enhances its appeal for sustainable synthesis, a trending topic in academic and industrial forums.
To optimize its use, practitioners frequently inquire about "purification methods for benzylboronic acid pinacol ester" or "storage conditions for boronic esters." Best practices include inert atmosphere storage and avoidance of protic solvents. Analytical techniques like NMR spectroscopy and HPLC are recommended for quality control, ensuring reproducibility in high-throughput screening environments.
Emerging research on flow chemistry and catalytic systems has further elevated the prominence of 87100-28-5. For instance, its integration into continuous manufacturing processes addresses scalability challenges—a hot topic among process chemists. This adaptability underscores its potential in next-gen chemical production, meeting the demand for "cost-effective synthetic routes."
In summary, benzylboronic acid pinacol ester (CAS No. 87100-28-5) bridges fundamental research and industrial innovation. Its multifaceted applications, from medicinal chemistry to material science, cater to evolving scientific needs while aligning with SEO-driven queries like "boronic ester reactivity" and "cross-coupling optimization." As the field advances, this compound remains a critical tool for cutting-edge synthesis.
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